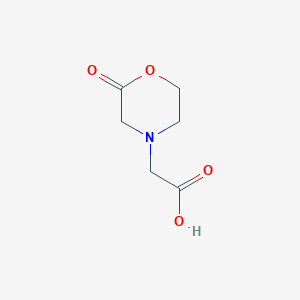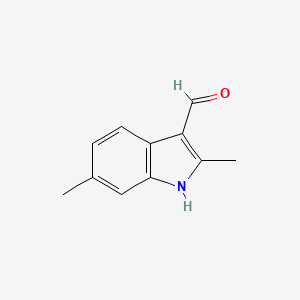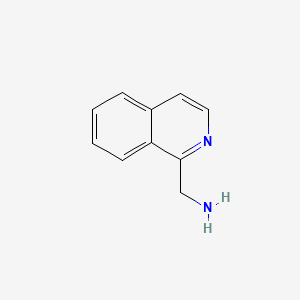![molecular formula C13H11N3 B1300155 4-(Imidazo[1,2-a]pyridin-2-yl)anilin CAS No. 139705-74-1](/img/structure/B1300155.png)
4-(Imidazo[1,2-a]pyridin-2-yl)anilin
Übersicht
Beschreibung
4-(Imidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazo[1,2-a]pyridine and aniline functionalities endows it with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
4-(Imidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
The primary target of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme .
Biochemical Pathways
The inhibition of CDK2 by 4-(Imidazo[1,2-a]pyridin-2-yl)aniline affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of CDK2 by 4-(Imidazo[1,2-a]pyridin-2-yl)aniline can lead to cell cycle arrest . This can prevent the proliferation of cancer cells, making the compound a potential anticancer agent . In vitro studies have shown that some derivatives of the compound have submicromolar inhibitory activity against various tumor cell lines .
Action Environment
The action, efficacy, and stability of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Safety and Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . They have become an important synthon in the development of new drugs . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a future direction .
Biochemische Analyse
Biochemical Properties
4-(Imidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the breakdown of neurotransmitters . Additionally, it interacts with lipoxygenase (LOX), an enzyme involved in the metabolism of polyunsaturated fatty acids, thereby modulating inflammatory responses .
Cellular Effects
The effects of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in inflammatory responses and cellular stress, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 4-(Imidazo[1,2-a]pyridin-2-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholinesterase results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters in the synaptic cleft . Similarly, its interaction with lipoxygenase inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
4-(Imidazo[1,2-a]pyridin-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and biological activity. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . This interaction can influence metabolic flux and the levels of metabolites, thereby affecting the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Additionally, binding to plasma proteins can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and solvents that facilitate the cyclization and coupling steps is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, aminated derivatives, and various functionalized aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the aniline group.
Aniline: Contains the aniline moiety but lacks the imidazo[1,2-a]pyridine ring.
Imidazo[1,2-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-yl)aniline is unique due to the combination of the imidazo[1,2-a]pyridine and aniline functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHINCJTRAFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351307 | |
| Record name | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139705-74-1 | |
| Record name | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{imidazo[1,2-a]pyridin-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions several classes of compounds as potential Hedgehog signaling inhibitors. What structural features make 4-(Imidazo[1,2-a]pyridin-2-yl)anilines particularly interesting for this purpose?
A1: While the provided abstract doesn't delve into the specific rationale for choosing 4-(Imidazo[1,2-a]pyridin-2-yl)anilines, their inclusion alongside other heterocyclic compounds suggests they possess structural features conducive to Hh pathway inhibition. [] Further research is needed to elucidate the structure-activity relationship (SAR) and identify the specific pharmacophore responsible for their activity. Investigating how modifications to the imidazo[1,2-a]pyridine and aniline moieties, as well as the substituents (R10, R11, R12, R13, R14) influence their binding affinity and selectivity towards Hh pathway components would be crucial. []
Q2: The abstract mentions "inert" and "electrophilic" substituents. How might these substituents influence the compound's activity and what factors should researchers consider when selecting them?
A2: The choice of substituents on the 4-(Imidazo[1,2-a]pyridin-2-yl)aniline scaffold can significantly impact its interaction with the biological target. "Inert" substituents are likely chosen to modulate physicochemical properties like solubility or lipophilicity without directly participating in target binding. Conversely, "electrophilic" substituents could potentially engage in covalent interactions with nucleophilic amino acid residues within the target protein's binding site. [] Researchers should consider factors like the target protein's binding pocket environment, potential off-target interactions, and desired pharmacokinetic properties when selecting these substituents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)






![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)



